![molecular formula C11H22O2Sn B14198322 Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane CAS No. 876032-40-5](/img/structure/B14198322.png)
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane is a chemical compound with a complex structure that includes a stannane (tin-containing) moiety and a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with trimethylstannyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of moisture and impurities to maintain the integrity of the stannane group.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form tin oxides.
Reduction: The compound can be reduced under specific conditions to yield different tin-containing products.
Substitution: The stannane group can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Applications De Recherche Scientifique
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism by which Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and biological activity. The cyclopropane ring adds to the compound’s stability and rigidity, affecting its overall behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A precursor in the synthesis of Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane.
Trimethylstannyl Chloride: Another organotin compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a stannane group and a cyclopropane ring. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
876032-40-5 |
|---|---|
Formule moléculaire |
C11H22O2Sn |
Poids moléculaire |
305.00 g/mol |
Nom IUPAC |
trimethylstannyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O2.3CH3.Sn/c1-7(2)5(6(9)10)8(7,3)4;;;;/h5H,1-4H3,(H,9,10);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
DQEJOZSYNWSKIE-UHFFFAOYSA-M |
SMILES canonique |
CC1(C(C1(C)C)C(=O)O[Sn](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)

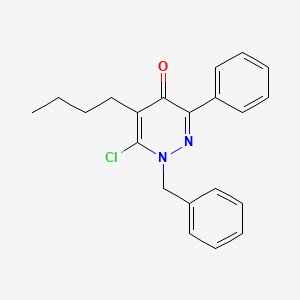

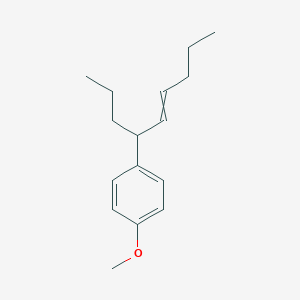
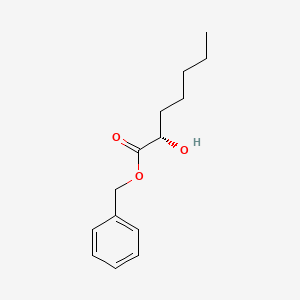

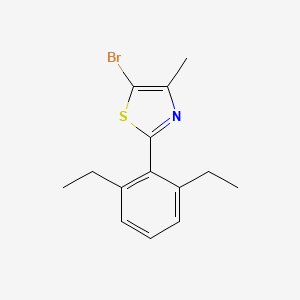
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
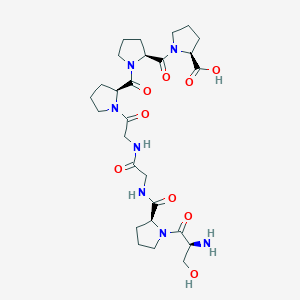
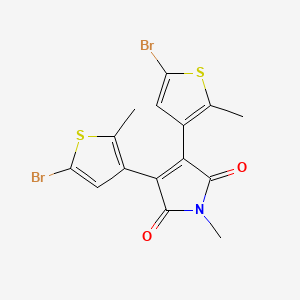
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
methanone](/img/structure/B14198310.png)

